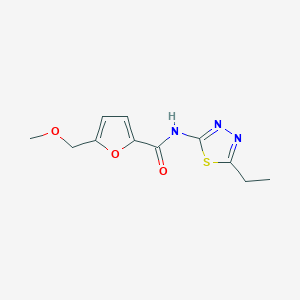

N-(5-乙基-1,3,4-噻二唑-2-基)-5-(甲氧基甲基)-2-呋喃酰胺

描述

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide is a compound involving a thiadiazole ring, a functional group that has been studied for various chemical properties and reactions. The compound is part of a class of chemicals that have garnered interest for their stability and reactivity.

Synthesis Analysis

The synthesis of compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide often involves cyclization reactions and interactions with various reagents. For instance, alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and related compounds were synthesized via cyclization of carbethoxyhydrazones under specific conditions (Kuticheva, Pevzner, & Petrov, 2015).

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole rings has been characterized using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectra. These techniques help in determining the structural features of these compounds (Mohamed et al., 2020).

Chemical Reactions and Properties

The thiadiazole ring in such compounds shows reactions like ring opening under the action of bases, forming acetylene thiolates and other derivatives. These reactions are crucial for understanding the chemical behavior of the compound (Maadadi, Pevzner, & Petrov, 2017).

Physical Properties Analysis

Physical properties such as thermal stability and solubility are influenced by the thiadiazole ring and its substituents. These properties are critical for potential applications in various fields, including materials science.

Chemical Properties Analysis

Chemically, thiadiazole derivatives exhibit a range of behaviors depending on their substitution patterns. They can undergo various transformations and react with different nucleophiles, showcasing their versatility in chemical synthesis and applications (Maadadi, Pevzner, & Petrov, 2016).

科学研究应用

开环反应和衍生物形成

Maadadi、Pevzner 和 Petrov (2017) 的研究表明,2-取代的 5-(1,2,3-噻二唑-4-基)-3-呋喃酸衍生物在碱的作用下会发生转化,从而导致噻二唑环断裂和乙炔硫醇盐的形成。这些转化允许创建稳定的呋喃衍生物和硫代酰胺,为合成具有潜在生物活性的新化合物提供了一条途径 (Maadadi, Pevzner, & Petrov, 2017)。

荧光染料合成

在荧光染料的合成中,N-乙氧羰基芘和苝硫代酰胺用作构建模块。这些化合物,包括硫代亚胺、4-羟基噻唑基和 4-甲氧基噻唑基部分,在溶解在 DMSO 溶液中时会表现出宽范围的荧光。Witalewska、Wrona-Piotrowicz 和 Zakrzewski (2019) 的这项研究扩展了噻二唑衍生物在材料科学中的潜在应用,特别是在可调色荧光团的开发中 (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019)。

抗菌活性

N-杂环基呋喃酰胺衍生物的合成,包括噻二唑基和吡啶嗪基,已证明具有抗菌和抗真菌特性。Makino (1962) 对这些化合物的研究揭示了它们对特定细菌和真菌的功效,表明它们作为抗菌剂的潜力 (Makino, 1962)。

抗癌评估

Tiwari 等人。(2017) 合成了一系列含有噻二唑骨架和苯甲酰胺基的席夫碱,证明了对各种人类癌细胞系具有显着的体外抗癌活性。这项研究突出了噻二唑衍生物在开发新的抗癌剂中的潜力 (Tiwari et al., 2017)。

作用机制

Target of Action

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been evaluated as potent antimicrobial agents . They are often designed to target and inhibit the growth of various microorganisms, including E. coli, B. mycoides, and C. albicans .

Mode of Action

It can be inferred from the antimicrobial activity of similar 1,3,4-thiadiazole derivatives that these compounds likely interact with key enzymes or proteins in the targeted microorganisms, disrupting their normal functions and leading to their inhibition or death .

Biochemical Pathways

Given its antimicrobial activity, it can be speculated that it interferes with essential biochemical pathways in the targeted microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is the inhibition or death of the targeted microorganisms, as evidenced by its antimicrobial activity . This leads to a decrease in the population of these microorganisms, thereby mitigating the infections they cause.

属性

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-3-9-13-14-11(18-9)12-10(15)8-5-4-7(17-8)6-16-2/h4-5H,3,6H2,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNKEFVUWOOUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

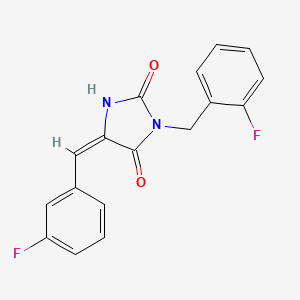

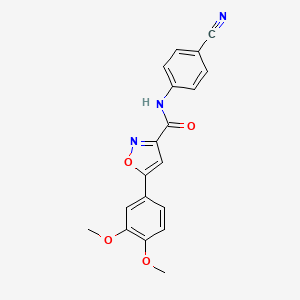

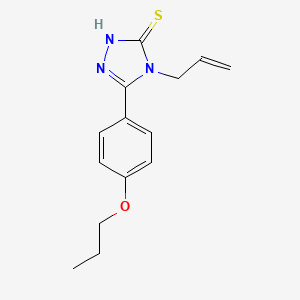

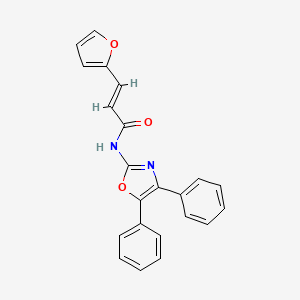

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)

![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)